molecular formula C8H6FN3S B1372816 5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine CAS No. 1086385-83-2

5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine

Cat. No.: B1372816
CAS No.: 1086385-83-2
M. Wt: 195.22 g/mol
InChI Key: MMIMNOLKKPZKTQ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 5 with a 4-fluorophenyl group and at position 3 with an amine (-NH₂). The 1,2,4-thiadiazole ring system is notable for its sulfur and nitrogen atoms, which confer unique electronic properties and enhance biological activity . The 4-fluorophenyl substituent introduces electron-withdrawing effects, influencing reactivity and interactions with biological targets.

Properties

IUPAC Name

5-(4-fluorophenyl)-1,2,4-thiadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIMNOLKKPZKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NS2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

  • 4-Fluorobenzoic acid is used as the starting fluorinated aromatic precursor.
  • It is converted into the corresponding methyl ester by refluxing with methanol in the presence of concentrated sulfuric acid.
  • The methyl ester is then treated with hydrazine hydrate in ethanol to yield the hydrazide intermediate with high yield (~90%).

Formation of Potassium Dithiocarbazate Intermediate

  • The hydrazide is reacted with potassium hydroxide and carbon disulfide in ethanol at ambient temperature.
  • This reaction produces the potassium salt of the dithiocarbazate intermediate, which is crucial for subsequent cyclization.
  • Yields for this step are typically very high (around 94%).

Cyclization to 1,2,4-Thiadiazole Ring

  • The potassium salt intermediate undergoes cyclization in acidic medium (e.g., concentrated sulfuric acid) at low temperatures (0 °C or below) for several hours (approximately 5-6 hours).
  • This step forms the thiadiazole ring, yielding 5-(4-fluorophenyl)-1,2,4-thiadiazol-3-thiol as an intermediate.
  • The product precipitates as a solid and is purified by recrystallization from ethanol.
  • Typical yields for this cyclization step are around 80-85%.

Conversion to this compound

  • The thiol intermediate can be converted to the amine by nucleophilic substitution or reduction methods.
  • One common approach involves treatment with hydrazine or ammonia derivatives to replace the thiol group with an amino group at the 3-position.
  • Reaction conditions vary but usually involve mild heating and stirring in appropriate solvents such as ethanol or acetonitrile.
  • The final product is isolated by filtration and recrystallization to achieve high purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield (%) Notes
Esterification Methanol, conc. H2SO4 Reflux ~80 Conversion of 4-fluorobenzoic acid to methyl ester
Hydrazide formation Hydrazine hydrate, ethanol Reflux ~90 High-yield hydrazide intermediate
Potassium dithiocarbazate KOH, CS2, ethanol Ambient ~94 Formation of potassium salt intermediate
Cyclization to thiadiazole Conc. H2SO4, 0 °C, 5-6 hours 0 °C ~81 Formation of thiadiazole-thiol intermediate
Amination Hydrazine or NH3 derivatives, ethanol Mild heating (25-60 °C) Variable (60-80) Conversion to 3-amine derivative

Spectral and Purity Confirmation

Alternative and Novel Methods

  • Some recent patents and publications describe alternative processes involving:

    • Use of substituted thiadiazole precursors like 3-methyl-1,2,4-thiadiazole-5-carbohydrazide reacting with fluorophenyl derivatives under reflux in methanol.
    • Controlled crystallization steps involving solvent mixtures (water/methanol) and temperature control to optimize yield and purity.
    • Use of chlorination and sulfonylation steps to prepare intermediates that can be converted into the target amine by nucleophilic substitution.

Summary Table of Preparation Methods

Method Aspect Description Reference
Starting material 4-Fluorobenzoic acid
Key intermediates Methyl ester → hydrazide → potassium dithiocarbazate salt
Cyclization conditions Acidic medium (H2SO4), low temperature (0 °C)
Amination step Hydrazine hydrate or ammonia derivative treatment
Purification Recrystallization from ethanol or solvent mixtures
Yield range 60-90% depending on step

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiadiazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its antimicrobial and anticancer properties. Thiadiazole derivatives, including 5-(4-fluorophenyl)-1,2,4-thiadiazol-3-amine, are known to exhibit a wide range of biological activities due to their ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives can effectively combat bacterial infections. For instance, studies have shown that compounds similar to this compound demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as fluorine, enhances this activity by increasing the lipophilicity and stability of the compounds .

Anticancer Properties

The mechanism of action for anticancer activity often involves the inhibition of enzymes related to cell proliferation. Compounds like this compound may inhibit specific receptors or enzymes that play crucial roles in cancer cell growth .

Chemical Synthesis and Industrial Applications

The synthesis of this compound typically involves cyclization reactions between appropriate precursors. A common method includes the reaction of 4-fluorobenzyl chloride with thiosemicarbazide under dehydrating conditions .

Industrial Production

In an industrial context, optimizing synthesis routes for yield and purity is essential. Techniques such as continuous flow reactors are increasingly employed for large-scale production .

Case Studies and Research Findings

Several studies have documented the effectiveness of thiadiazole derivatives in various applications:

  • A study highlighted the antimicrobial efficacy of fluorinated thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, showcasing MIC values lower than standard antibiotics .
  • Another research explored the synthesis of new thiadiazole derivatives with enhanced anti-inflammatory properties, indicating potential therapeutic applications beyond antimicrobial effects .

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Derivatives

5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine
  • Structure : Differs by substitution of fluorine with chlorine at the para position of the phenyl ring.
  • Impact : Chlorine’s stronger electron-withdrawing effect increases electrophilicity compared to fluorine. This may enhance binding to hydrophobic pockets in enzymes or receptors.
5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine
  • Structure : Contains two fluorine atoms at the 3- and 4-positions of the phenyl ring.
  • Impact : Increased steric bulk and electron withdrawal may alter solubility and target selectivity.
  • Availability : Discontinued commercially, suggesting challenges in synthesis or stability .
5-(3,4-Dichlorophenyl)-1,2,4-thiadiazol-3-amine
  • Structure : Dichlorophenyl group at position 3.
  • Synthesis: Prepared via reaction with cyanoacetic acid chloride and triethylamine in THF .
  • Applications : Used as an intermediate in kinase activator studies, highlighting its role in modulating enzyme activity .

Positional Isomers and Structural Analogues

5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine
  • Structure : A 1,3,4-thiadiazole isomer with fluorine at the phenyl meta position.
  • Biological Activity : Exhibits insecticidal and fungicidal properties, demonstrating how substituent position affects activity .
  • Crystallography : Planar molecular conformation except for the fluorophenyl group, which is perpendicular to the thiadiazole plane, influencing packing and interactions .
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
  • Structure : Positional isomer with the amine at position 2 instead of 3.
  • Activity : Reported to show pesticidal activity, though less studied than the 1,2,4-thiadiazole counterpart .

Derivatives with Extended Functional Groups

Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine
  • Structure : Incorporates a thiophene ring linked to the thiadiazole.
  • Activity : Derivatives exhibit selective anticancer activity against breast cancer (MCF7 cells) with IC₅₀ values as low as 1.28 µg/mL .
5-(Pyridine-4-yl)-1,3,4-thiadiazol-2-amine
  • Structure : Pyridine ring replaces the fluorophenyl group.
  • Synthesis: Prepared via cyclocondensation with isonicotinoyl hydrazide and potassium thiocyanate .
  • Applications : Explored for antitubercular and anti-inflammatory activities.

Key Comparative Data Table

Compound Name Substituent Position/Group Biological Activity Key Findings References
5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine 5-(4-FPh), 3-NH₂ Anticancer, antimicrobial IC₅₀ = 1.28 µg/mL (MCF7 cells in Schiff base derivatives)
5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine 5-(4-ClPh), 3-NH₂ Antimicrobial Structural similarity suggests comparable activity to fluorophenyl analogs
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine 5-(3-FPh), 2-NH₂ Insecticidal, fungicidal Meta-fluorine reduces electronic effects vs. para-substituted analogs
5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine 5-(3,4-F₂Ph), 3-NH₂ N/A Discontinued; synthesis challenges suspected
Schiff base derivatives (e.g., 5a-j) Thiophene/pyridine extensions Selective anticancer (MCF7) Enhanced activity via extended π-conjugation

Structural and Electronic Considerations

  • Electronic Effects : Fluorine’s electronegativity enhances ring stability and directs electrophilic substitution. Chlorine offers stronger electron withdrawal but increases hydrophobicity .
  • Conformational Flexibility : X-ray studies (e.g., ) show planar thiadiazole cores with perpendicular fluorophenyl groups, affecting crystal packing and binding interactions.
  • Synthetic Accessibility : Microwave-assisted methods () improve yields for complex derivatives, whereas traditional routes (e.g., ) require harsh conditions.

Biological Activity

5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine is a compound belonging to the class of thiadiazole derivatives, which are recognized for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its synthesis, anticancer properties, antimicrobial effects, and other significant biological activities.

Structural Characteristics

The compound features a thiadiazole ring , which is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. The presence of the 4-fluorophenyl group enhances its biological activity and solubility properties. This structural configuration is pivotal in determining the compound's interaction with biological targets.

Pharmacological Activities

Thiadiazole derivatives have been extensively studied for various biological activities, including:

  • Antimicrobial Activity : this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that halogenated phenyl groups can enhance antibacterial effects. For instance, derivatives with fluorine substituents have shown improved activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Several studies have highlighted the anticancer potential of thiadiazole derivatives. In one study, compounds derived from this compound were evaluated in male Swiss albino mice using Ehrlich’s Ascites carcinoma cells. Results demonstrated a reduction in tumor volume and viable cell count, indicating significant anticancer efficacy . The mechanism of action includes inhibition of DNA synthesis and targeting key kinases involved in tumorigenesis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against S. aureus and E. coli, with MIC values around 25 μg/mL for some derivatives
AnticancerReduced tumor volume and increased lifespan in animal models; effective against various cancer cell lines
CNS ActivityPotential CNS depressant effects noted in several studies
AntiviralSome derivatives exhibit antiviral properties against hepatitis B virus

Detailed Findings

  • Antimicrobial Studies : In vitro evaluations of various thiadiazole derivatives demonstrated potent activity against multiple bacterial strains. The presence of fluorine was particularly beneficial in enhancing these effects.
  • Anticancer Mechanisms : The anticancer activity is attributed to the compound's ability to inhibit RNA and DNA synthesis without affecting protein synthesis. This selective action is crucial for minimizing side effects during cancer treatment .
  • CNS Effects : Some studies suggest that certain thiadiazole derivatives may exhibit CNS depressant properties, which could be beneficial in treating neurological disorders .

Q & A

Q. What are the common synthetic routes for preparing 5-(4-fluorophenyl)-1,2,4-thiadiazol-3-amine, and what reagents are typically involved?

  • Methodological Answer : The synthesis of this compound typically involves cyclization or cyclocondensation reactions. For example:
  • Cyclization with POCl₃ : A mixture of 4-fluorophenyl-substituted precursors (e.g., carboxylic acid derivatives) is reacted with thiosemicarbazides in the presence of phosphoryl chloride (POCl₃) under reflux (90°C for 3 hours). The product is precipitated by pH adjustment to 8–9 using ammonia and recrystallized from DMSO/water .
  • Cyclocondensation with H₂SO₄ : Hydrazide intermediates are treated with potassium thiocyanate and concentrated sulfuric acid to form the thiadiazole core, followed by purification via column chromatography .
  • Pinner Reaction : Used for introducing substituents, such as alkyl or aryl groups, via nucleophilic substitution under mild acidic conditions .

Q. How is the structural characterization of this compound performed using crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX software suite (e.g., SHELXS for structure solution and SHELXL for refinement) is widely used to analyze diffraction data. Key steps include:
  • Data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
  • Structure refinement using high-resolution data (≤1.0 Å) to resolve positional disorder, especially for the fluorophenyl ring .
  • Validation with tools like PLATON to check for twinning or solvent-accessible voids .

Q. What biological activities have been reported for 1,2,4-thiadiazole derivatives, and how does the 4-fluorophenyl substituent influence these activities?

  • Methodological Answer : Thiadiazoles exhibit antimicrobial, antifungal, and receptor antagonism (e.g., adenosine receptors). The 4-fluorophenyl group enhances:
  • Lipophilicity : Improves membrane permeability, as shown in analogues with logP values ~2.5–3.0 .
  • Electron-withdrawing effects : Stabilizes the thiadiazole ring, increasing metabolic stability. For instance, fluorophenyl-substituted derivatives demonstrated 2–4× higher MIC values against Staphylococcus aureus compared to non-fluorinated analogues .

Advanced Research Questions

Q. What experimental challenges arise in the purification of this compound, and how can they be methodologically addressed?

  • Methodological Answer : Challenges include:
  • Low solubility : The compound has limited aqueous solubility (~18.1 µg/mL at pH 7.4), requiring mixed-solvent systems (e.g., DMSO/ethanol) for recrystallization .
  • Byproduct formation : Side products from incomplete cyclization (e.g., open-chain thioureas) can be removed via silica gel chromatography using ethyl acetate/hexane (3:7 v/v) .
  • Hygroscopicity : Storage under nitrogen or in desiccators with P₂O₅ prevents moisture absorption .

Q. How do researchers analyze and resolve contradictions in structure-activity relationship (SAR) data for fluorophenyl-substituted thiadiazole amines?

  • Methodological Answer : Contradictions in SAR (e.g., variable antimicrobial potency despite similar substituents) are addressed by:
  • Computational modeling : Density Functional Theory (DFT) calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with activity. For example, fluorophenyl derivatives with lower LUMO energies (−1.8 eV) showed stronger enzyme inhibition .
  • Crystallographic overlay studies : Comparing bound conformations in protein-ligand complexes (e.g., PDB entries) to identify steric clashes or suboptimal hydrogen bonding .

Q. What strategies are employed to optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer : Yield optimization involves:
  • Catalyst screening : Triethylamine (10 mol%) in DMF improves cyclization efficiency by neutralizing HCl byproducts, increasing yields from ~45% to 72% .
  • Reaction time profiling : Monitoring via TLC or HPLC to terminate reactions at the kinetic optimum (e.g., 3 hours for POCl₃-mediated cyclization) .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 6 hours to 30 minutes) while maintaining yields >80% .

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